3-(4-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-(4-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is not well understood. However, it has been proposed that the compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. The compound may also inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. In vivo studies have shown that the compound exhibits low toxicity and does not cause any significant changes in the body weight or organ weight of mice.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include its low toxicity, high selectivity towards cancer cells, and potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research on 3-(4-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide. One of the directions is to study the mechanism of action of the compound in more detail to understand how it exerts its cytotoxic effects. Another direction is to study the potential applications of this compound in other fields such as agriculture and environmental science. Furthermore, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved properties.
Scientific Research Applications
3-(4-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been reported to exhibit significant cytotoxicity against various cancer cell lines such as MCF-7, HeLa, and A549. In material science, this compound has been studied for its potential as a corrosion inhibitor for mild steel in acidic media. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of copper(II) ions in aqueous solutions.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-2-28-16-8-6-14(7-9-16)17-11-18(22-21-17)19(25)23-20-12-13-4-3-5-15(10-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPHIFWRMAKADF-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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